Orphanin FQ (1-11)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orphanin FQ (1-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods: Industrial production of orphanin FQ (1-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield. The process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Orphanin FQ (1-11) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylethylamine (DIPEA).
Cleavage Reagents: TFA, often in combination with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The primary product of these reactions is the orphanin FQ (1-11) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Scientific Research Applications
Orphanin FQ (1-11) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in modulating pain, stress, and immune responses.
Medicine: Explored for its potential as an analgesic and its effects on neurological disorders.
Industry: Utilized in the development of new therapeutic agents targeting the nociceptin receptor
Mechanism of Action
Orphanin FQ (1-11) exerts its effects by binding to the nociceptin receptor, a G protein-coupled receptor. This binding inhibits the production of cyclic adenosine monophosphate (cAMP) and activates inwardly rectifying potassium channels. These actions result in the modulation of neurotransmitter release and neuronal excitability, contributing to its analgesic and anti-stress effects .
Comparison with Similar Compounds
Nociceptin: The full-length peptide from which orphanin FQ (1-11) is derived.
Dynorphin A: Another peptide that interacts with opioid receptors but has different physiological effects.
Endorphins: Endogenous peptides that bind to opioid receptors and modulate pain and stress responses
Uniqueness: Orphanin FQ (1-11) is unique in its high selectivity for the nociceptin receptor and its lack of affinity for classical opioid receptors. This selectivity makes it a valuable tool for studying the specific functions of the nociceptin receptor without the confounding effects of classical opioid receptor activation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTOUBACUUPBRQ-KCKZSKPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N15O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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